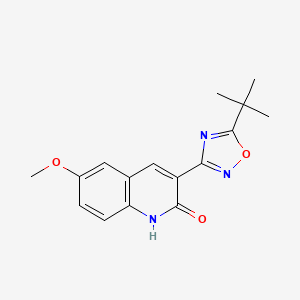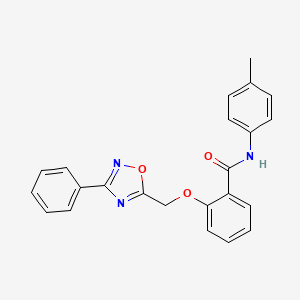
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as POB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. POB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can reduce the severity of inflammation in animal models of disease.
实验室实验的优点和局限性
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits good solubility in various solvents. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has some limitations. The compound is relatively unstable under acidic conditions and can undergo hydrolysis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has low aqueous solubility, which can limit its use in certain biological assays.
未来方向
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide. One area of research is the development of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide derivatives with improved biological activities and solubility. Another area of research is the study of the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide and its derivatives. Finally, the potential applications of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in material science, such as organic electronics, are an exciting area of research that warrants further investigation.
合成方法
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can be synthesized using various methods, including the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-5-hydroxy-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a dehydrating agent. These methods have been optimized to produce high yields of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide with high purity.
科学研究应用
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been studied for its potential applications in organic electronics, where it has been shown to exhibit good charge transport properties.
属性
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-23(27)19-9-5-6-10-20(19)28-15-21-25-22(26-29-21)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQIIUYNUXDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

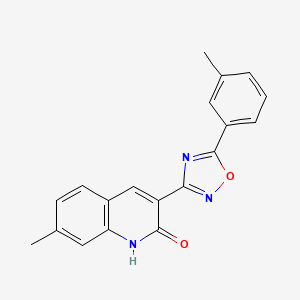
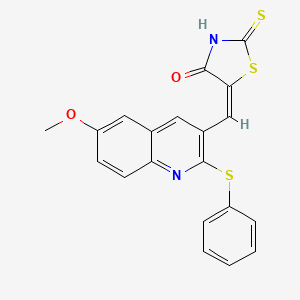
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)

![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)

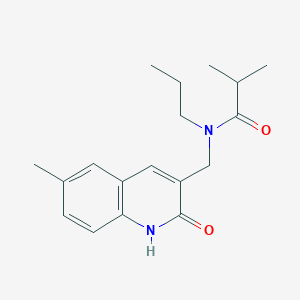
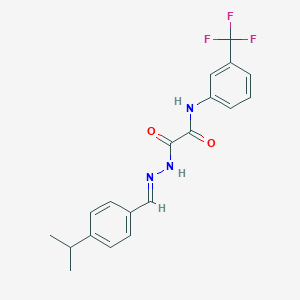
![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)
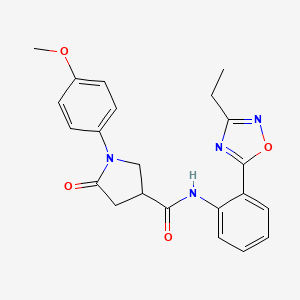
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![(Z)-N'-(3,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7705901.png)

